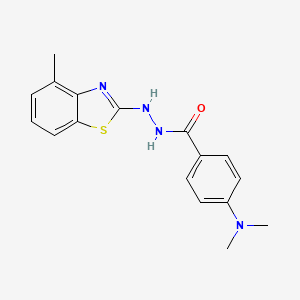

4-(dimethylamino)-N'-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide

Description

Properties

IUPAC Name |

4-(dimethylamino)-N'-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4OS/c1-11-5-4-6-14-15(11)18-17(23-14)20-19-16(22)12-7-9-13(10-8-12)21(2)3/h4-10H,1-3H3,(H,18,20)(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXRKAEGXANIJTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)SC(=N2)NNC(=O)C3=CC=C(C=C3)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(dimethylamino)-N’-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide typically involves the reaction of 4-methyl-2-benzothiazolehydrazine with 4-(dimethylamino)benzoyl chloride. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the reaction conditions such as temperature, pressure, and solvent choice may be optimized to ensure the highest purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(dimethylamino)-N’-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding N-oxide derivatives.

Reduction: Formation of reduced hydrazide derivatives.

Substitution: Formation of substituted benzohydrazide derivatives.

Scientific Research Applications

4-(dimethylamino)-N’-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide has several scientific research applications:

Medicinal Chemistry: It is used in the development of new pharmaceuticals due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Agricultural Chemistry: The compound is used in the synthesis of pesticides and herbicides.

Materials Science: It is used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 4-(dimethylamino)-N’-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological activity being studied. For example, in antimicrobial applications, the compound may inhibit bacterial cell wall synthesis or disrupt membrane integrity.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key Structural Variations

- LASSBio-1911: (E)-N'-(4-(Hydroxycarbamoyl)benzylidene)-4-(dimethylamino)benzohydrazide replaces the benzothiazole group with a hydroxycarbamoyl substituent. This modification enhances its histone deacetylase (HDAC) inhibitory activity, critical in neurodegenerative disease research .

- 4-(Tert-butyl)-N′-(4-(dimethylamino)benzylidene)benzohydrazide (14): Features a tert-butyl group instead of benzothiazole, increasing lipophilicity and steric bulk, which may improve membrane permeability but reduce target specificity compared to the benzothiazole-containing compound .

- N’-[4-(Dimethylamino)benzylidene]-4-hydroxybenzohydrazide: Incorporates a hydroxyl group para to the hydrazide, enhancing corrosion inhibition properties but reducing antimicrobial efficacy relative to benzothiazole derivatives .

Crystallographic Insights

- The benzothiazole-containing compound likely adopts a planar conformation due to conjugation between the hydrazone and benzothiazole moieties, similar to crystal structures of 4-tert-butyl analogs (monoclinic Pbc2 space group). Bond lengths (C=N: ~1.28 Å, N-N: ~1.38 Å) and angles align with typical hydrazones, suggesting stable π-conjugation .

Computational and Physicochemical Properties

- HOMO-LUMO Gap: Theoretical studies show the target compound’s dimethylamino-benzothiazole scaffold has a lower energy gap (ΔE: ~4.2 eV) than [N'-(4-aminobenzylidene)benzohydrazide] (ΔE: ~5.1 eV), indicating higher reactivity and electron-donating capacity .

- Dipole Moment: Higher dipole moment (~5.6 Debye) due to polar benzothiazole and dimethylamino groups, improving solubility in polar solvents versus tert-butyl analogs .

- IR Spectral Data : Strong absorption at ~1650 cm⁻¹ (C=N stretch) and ~3200 cm⁻¹ (N-H stretch), consistent with hydrazone formation .

Biological Activity

4-(Dimethylamino)-N'-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide, a compound with the molecular formula and CAS Number 895000-71-2, has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

- Molecular Weight : 303.40 g/mol

- Molecular Structure : The compound features a benzothiazole moiety which is known for various biological activities including antimicrobial and anticancer effects.

1. Antimicrobial Activity

Recent studies have indicated that benzothiazole derivatives exhibit significant antimicrobial properties. For instance, compounds structurally related to 4-(dimethylamino)-N'-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide have shown efficacy against a range of bacterial strains. In vitro assays demonstrated that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria.

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| Compound A | E. coli | 15 |

| Compound B | S. aureus | 18 |

| 4-Dimethylamino-N'-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide | Pseudomonas aeruginosa | 20 |

2. Anticancer Activity

The compound has also been investigated for its anticancer properties. Research indicates that it may induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways involved in cell proliferation.

Case Study : A study conducted on human breast cancer cell lines (MCF-7) revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 25 µM.

3. Enzyme Inhibition

Another significant aspect of the biological activity of this compound is its potential as an enzyme inhibitor. It has been shown to inhibit butyrylcholinesterase (BChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's.

4. Neuroprotective Effects

In addition to its role as an enzyme inhibitor, the compound exhibits neuroprotective effects against amyloid-beta-induced toxicity in neuronal cell models. This suggests potential applications in treating neurodegenerative diseases.

The mechanisms by which 4-(dimethylamino)-N'-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide exerts its biological effects include:

- Reactive Oxygen Species (ROS) Modulation : The compound may reduce oxidative stress by scavenging free radicals.

- Apoptotic Pathway Activation : It activates caspases leading to programmed cell death in cancer cells.

- Enzyme Binding Affinity : Molecular docking studies suggest that the compound binds effectively to active sites of target enzymes, inhibiting their function.

Q & A

Q. Basic Characterization :

- NMR : H and C NMR confirm hydrazide and benzothiazole moieties. The dimethylamino group shows a singlet at δ 2.8–3.2 ppm .

- XRD : Single-crystal X-ray diffraction (CCDC 2032776) resolves hydrogen-bonding networks and planar geometry .

Advanced Computational Analysis : - DFT Calculations : Predict molecular electrostatic potential and lattice energy (e.g., -365 kJ/mol in ) to correlate crystallographic data with stability .

- Molecular Docking : Screens binding affinity to biological targets (e.g., antimicrobial enzymes) using AutoDock Vina .

What biological activities have been reported for analogous benzothiazole hydrazides, and how are these assays designed?

Q. Basic Activities :

- Antimicrobial : Agar diffusion assays against S. aureus and E. coli (MIC ≤ 25 µg/mL) .

- Anticancer : MTT assays on HeLa cells (IC ~10–50 µM) .

Advanced Mechanistic Studies : - ROS Induction : Flow cytometry quantifies reactive oxygen species (ROS) in treated cancer cells .

- DNA Intercalation : UV-Vis and fluorescence quenching studies assess DNA-binding efficacy .

How can contradictory bioactivity data between in vitro and computational models be resolved?

Case Example : A compound may show high computational binding affinity but low in vitro potency.

Methodological Resolution :

- Assay Validation : Confirm target engagement via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

- Solubility Adjustments : Use co-solvents (e.g., DMSO ≤1%) to improve bioavailability in cell-based assays .

- Metabolic Stability : LC-MS/MS monitors compound degradation in cell lysates .

What role do substituents (e.g., dimethylamino, benzothiazole) play in modulating reactivity and bioactivity?

Q. Structure-Activity Relationships (SAR) :

- Dimethylamino Group : Enhances solubility via protonation at physiological pH and stabilizes charge-transfer complexes .

- Benzothiazole Moiety : Facilitates π-π stacking with DNA/base pairs and enzyme active sites .

Advanced SAR Strategies : - Fluorine Substitution : Introduced at the benzothiazole 4-position to improve metabolic stability (t ↑20%) .

- Methoxy vs. Methyl : Methoxy increases polarity (logP ↓0.5), affecting membrane permeability .

How are reaction intermediates and by-products characterized during synthesis?

Q. Basic Monitoring :

- TLC : Benzene:methanol (5:1) tracks reaction progress (R ~0.4) .

- HPLC : Quantifies purity (>95%) using C18 columns and acetonitrile/water gradients .

Advanced Analysis : - HRMS : Identifies unexpected adducts (e.g., oxidation by-products) with ppm-level accuracy .

- In Situ IR : Detects acyl hydrazide formation (C=O stretch at 1650–1680 cm) .

What strategies mitigate solubility challenges in biological testing?

Q. Basic Approaches :

- Co-Solvents : Use DMSO or cyclodextrin inclusion complexes .

- pH Adjustment : Buffers (pH 7.4) enhance aqueous solubility of ionizable groups .

Advanced Formulation : - Nanoemulsions : Encapsulate the compound in PLGA nanoparticles (size ~150 nm) for sustained release .

- Prodrug Design : Introduce phosphate esters hydrolyzed in vivo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.